molecular formula C7H10N2O2 B122588 (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one CAS No. 153580-06-4

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one

Cat. No.: B122588
CAS No.: 153580-06-4
M. Wt: 154.17 g/mol
InChI Key: SGFDMTISHKFYJH-IYSWYEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[44]non-1-en-6-one is a spiro compound characterized by a unique structure that includes an oxygen atom, two nitrogen atoms, and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Properties

CAS No.

153580-06-4

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one

InChI

InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7-/m1/s1

InChI Key

SGFDMTISHKFYJH-IYSWYEEDSA-N

SMILES

CC1CN=NC12CCOC2=O

Isomeric SMILES

C[C@@H]1CN=N[C@]12CCOC2=O

Canonical SMILES

CC1CN=NC12CCOC2=O

Synonyms

7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)

Origin of Product

United States

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